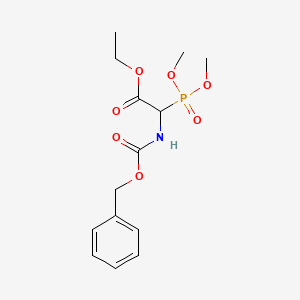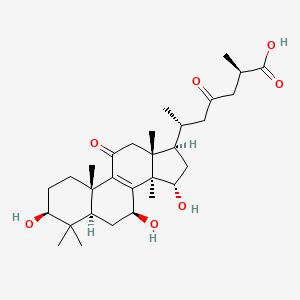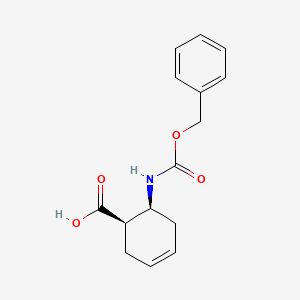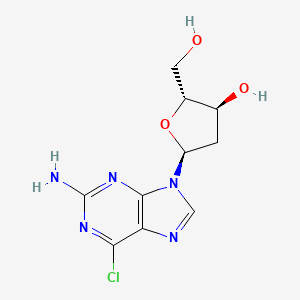![molecular formula C₁₃H₁₆N₂O₂ B1141963 7-Metil-2-propil-1H-benzo[d]imidazol-5-carboxilato de metilo CAS No. 152628-00-7](/img/structure/B1141963.png)
7-Metil-2-propil-1H-benzo[d]imidazol-5-carboxilato de metilo
Descripción general
Descripción
"Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate" is a benzimidazole derivative. Benzimidazoles are a class of compounds with diverse applications, often studied for their chemical and biological properties.
Synthesis Analysis
This compound can be synthesized through various chemical reactions, involving the condensation of different precursors. For example, a study by Richter et al. (2023) discusses the synthesis of a similar compound as a side product in the creation of an antitubercular agent (Richter et al., 2023).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often determined using techniques like X-ray crystallography and DFT (Density Functional Theory) studies. For example, Ünver et al. (2009) used X-ray crystallography and DFT calculations to determine the structure of a similar benzimidazole compound (Ünver et al., 2009).
Chemical Reactions and Properties
Benzimidazole derivatives are known for their reactivity and can participate in various chemical reactions. For instance, Katikireddy et al. (2019) synthesized derivatives of benzimidazole for biological evaluations (Katikireddy et al., 2019).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystal structure are crucial for understanding the applications of these compounds. The study by Jin et al. (2015) illustrates the importance of noncovalent bonding in the crystal structures of imidazole/benzimidazole salts (Jin et al., 2015).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group behavior are essential for applications in various fields. Shi et al. (2015) discuss the synthesis of imidazole-based frameworks with potential applications in chemical sensing (Shi et al., 2015).
Aplicaciones Científicas De Investigación
7-Metil-2-propil-1H-benzo[d]imidazol-5-carboxilato de metilo
Actividad antiviral: Este compuesto ha sido estudiado por su actividad antiviral, particularmente contra el virus del síndrome de la mancha blanca (WSSV) en cangrejos de agua dulce {svg_1}. Se encontró que el compuesto sintético tiene una actividad antiviral significativa, con cangrejos tratados que muestran una tasa de supervivencia del 100% {svg_2}.
Potencial antimicrobiano: Se ha informado que los derivados del imidazol, como este compuesto, muestran varias actividades biológicas, incluido el potencial antimicrobiano {svg_3}. Sin embargo, los estudios específicos sobre la actividad antimicrobiana de este compuesto no están fácilmente disponibles.
Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate
Intermedio sintético: Este compuesto es un intermedio de síntesis útil, a menudo utilizado en la síntesis de otros compuestos complejos {svg_4}. Sin embargo, no están disponibles ejemplos específicos de su uso en este contexto.
Potencial antioxidante: Los derivados del imidazol, incluido este compuesto, se han estudiado por su potencial antioxidante {svg_5}. Por ejemplo, ciertos derivados han mostrado un buen potencial de eliminación en comparación con el ácido ascórbico {svg_6}.
Amplias actividades biológicas: Los derivados del imidazol, incluido este compuesto, son conocidos por su amplia gama de propiedades químicas y biológicas {svg_7}. Se ha informado que muestran diferentes actividades biológicas como antibacterial, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamébica, antihelmíntica, antifúngica y ulcerogénica {svg_8}.
Safety and Hazards
While specific safety and hazard information for “Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate” is not detailed in the search results, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
Propiedades
IUPAC Name |
methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11/h6-7H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFDQXCQBZEOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)


![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)
![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)
